2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a sulfonyl-substituted aniline, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-[(2,4-dimethylanilino)sulfonyl]aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy and aniline groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23ClN2O4S |
---|---|
Molecular Weight |
459 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-4-10-21(16(2)12-15)26-31(28,29)20-8-6-19(7-9-20)25-23(27)14-30-22-11-5-18(24)13-17(22)3/h4-13,26H,14H2,1-3H3,(H,25,27) |
InChI Key |
IERJNVUGYXKYPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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